

N-Isopropyl-N'-methylglycine chemical structure and analysis

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Compound of Interest

Compound Name: *N-Isopropyl-N-methylglycine*

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An In-depth Technical Guide to N-Isopropyl-N'-methylglycine

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of N-Isopropyl-N'-methylglycine. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical analysis.

Chemical Structure and Identification

N-Isopropyl-N'-methylglycine, also known by its IUPAC name 2-[methyl(propan-2-yl)amino]acetic acid, is a substituted amino acid derivative.^[1] Its structure features a glycine backbone with both an isopropyl and a methyl group attached to the nitrogen atom.

Caption: Chemical structure of N-Isopropyl-N'-methylglycine.

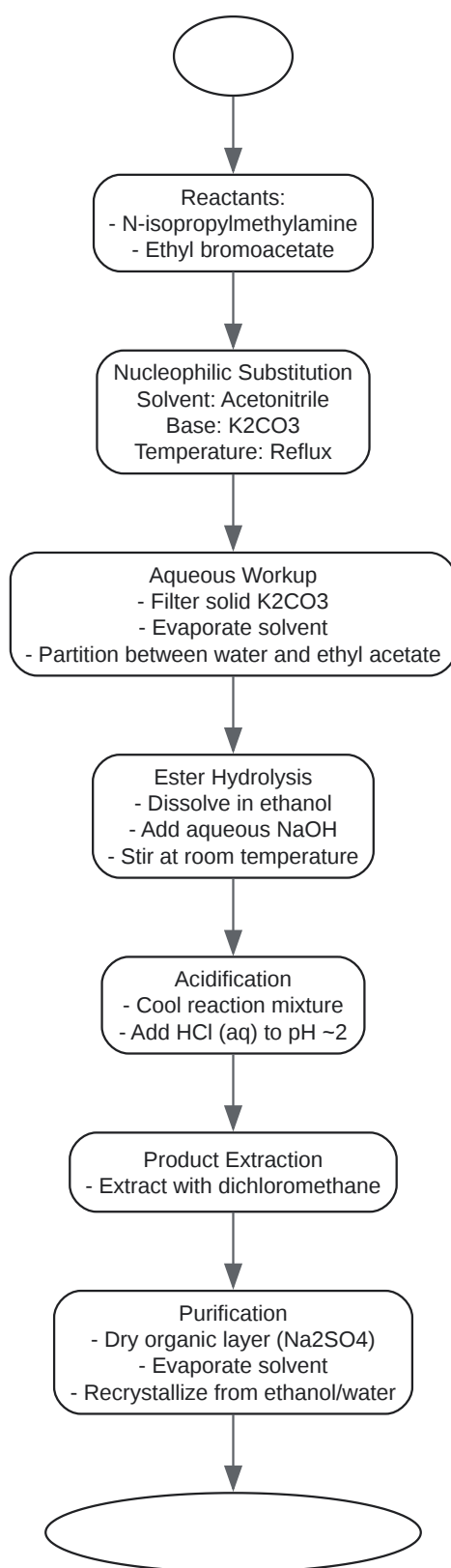
Table 1: Chemical Identifiers and Properties

Property	Value	Source
Molecular Formula	C6H13NO2	[1]
Molecular Weight	131.17 g/mol	[1]
IUPAC Name	2-[methyl(propan-2-yl)amino]acetic acid	[1]
CAS Number	108957-96-6	[1]
Canonical SMILES	<chem>CC(C)N(C)CC(=O)O</chem>	[1]
InChI Key	RMLIHPQMHVOHNZ-UHFFFAOYSA-N	[1]
Computed XLogP3	-0.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of N-Isopropyl-N'-methylglycine is not readily available in the literature, a plausible route can be adapted from general methods for the synthesis of N-substituted glycine derivatives. A common approach involves the reaction of an amine with a haloacetic acid.

Proposed Synthesis Workflow:



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Caption: Proposed workflow for the synthesis of N-Isopropyl-N'-methylglycine.

Experimental Protocol (Proposed):

- **Reaction Setup:** To a solution of N-isopropylmethylamine (1.0 eq) in acetonitrile, add ethyl bromoacetate (1.1 eq) and potassium carbonate (1.5 eq).
- **Reaction:** Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- **Hydrolysis:** Dissolve the resulting crude ester in ethanol and add a 1M aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours.
- **Acidification:** Cool the reaction mixture in an ice bath and acidify to pH 2 with 1M hydrochloric acid.
- **Final Extraction and Purification:** Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Analytical Characterization

As of the last update, experimental analytical data for N-Isopropyl-N'-methylglycine is not publicly available. The following are the standard analytical techniques that would be employed for its characterization.

Table 2: Predicted and Expected Analytical Data

Analysis Type	Predicted/Expected Observations
^1H NMR	Signals corresponding to the isopropyl methine and methyl protons, the N-methyl protons, and the glycine methylene protons.
^{13}C NMR	Resonances for the carboxyl carbon, the glycine methylene carbon, the N-methyl carbon, and the isopropyl methine and methyl carbons.
FTIR (ATR)	Characteristic peaks for the carboxylic acid O-H stretch (broad), C-H stretches (aliphatic), and the C=O stretch of the carboxylic acid.
Mass Spec (ESI+)	A prominent ion corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.

Detailed Methodologies (General Protocols):

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
 - Transfer the solution to an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
 - Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
 - Acquire the mass spectrum in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

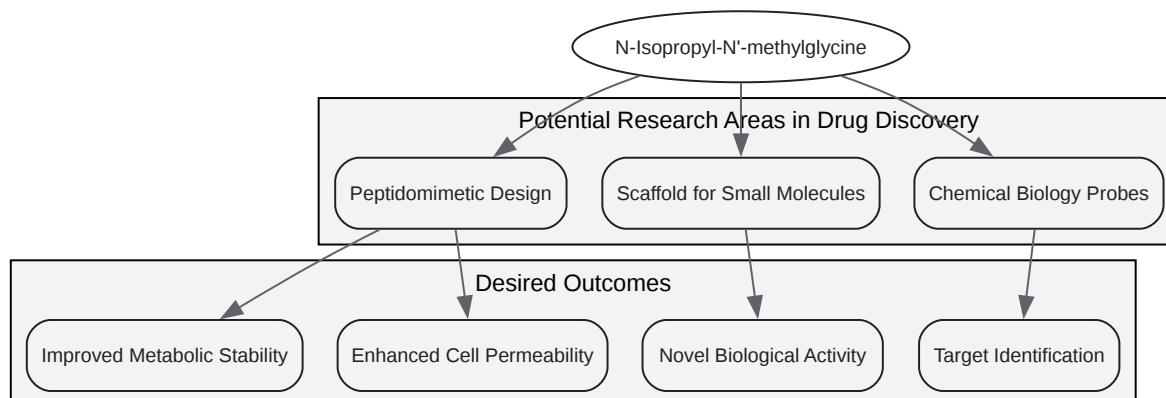
Biological Activity and Potential Applications

Currently, there is no published information regarding the biological activity or signaling pathway involvement of N-Isopropyl-N'-methylglycine. As a novel, non-proteinogenic amino acid, its biological effects are yet to be determined.

The introduction of alkyl groups on the nitrogen atom of glycine can influence its physicochemical properties, such as lipophilicity and conformational flexibility. These modifications can be of interest in drug discovery for several reasons:

- **Peptidomimetics:** It could serve as a building block in the synthesis of peptidomimetics to improve metabolic stability and cell permeability of peptide-based drugs.
- **Pharmacophore Scaffolding:** The core structure could be used as a scaffold for the development of new small molecule inhibitors or receptor ligands.
- **Metabolic Labeling:** If appropriately functionalized, it could potentially be used in metabolic labeling studies.

Logical Relationship Diagram: Potential Research Avenues



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Caption: Potential research applications for N-Isopropyl-N'-methylglycine in drug discovery.

Conclusion

N-Isopropyl-N'-methylglycine is a simple N-substituted amino acid for which detailed experimental and biological data are currently lacking in the public domain. This guide has provided its known chemical properties, a proposed synthesis and analysis workflow, and a perspective on its potential applications in chemical biology and drug discovery. Further experimental investigation is required to fully characterize this compound and explore its biological potential.

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References

- 1. N-Isopropyl-N-methylglycine | C₆H₁₃NO₂ | CID 22015279 - PubChem [pubchem.ncbi.nlm.nih.gov]

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